molecular formula C9H6BrFN2 B1449654 4-bromo-5-fluoro-1-phenyl-1H-pyrazole CAS No. 1690786-74-3

4-bromo-5-fluoro-1-phenyl-1H-pyrazole

Cat. No. B1449654
CAS RN: 1690786-74-3
M. Wt: 241.06 g/mol
InChI Key: FWDXGPTZDQTWDY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is an organic compound with the chemical formula C₃H₂BrFN₂ . It belongs to the class of phenylpyrazoles , which are compounds containing a pyrazole ring bound to a phenyl group. The molecular weight of this compound is approximately 164.96 g/mol .


Synthesis Analysis

  • Multicomponent Approach : One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, followed by oxidation to produce pyrazoles .
  • Dipolar Cycloadditions : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles .
  • Cyclocondensation of Hydrazine with Carbonyl Compounds : This method forms pyrazoles under mild conditions .
  • Multicomponent Approach Using Heterocyclic Systems : Various strategies can lead to pyrazole scaffold synthesis .

Molecular Structure Analysis

The molecular structure of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole consists of a five-membered ring containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms. The bromine and fluorine substituents enhance its reactivity and properties .


Chemical Reactions Analysis

  • Cyanation : 4-bromopyrazole reacts with palladium catalysts to form cyanated derivatives .
  • 1,3-Dipolar Cycloaddition : Diazo compounds and alkynyl bromides undergo a 1,3-dipolar cycloaddition to yield 3,5-diaryl-4-bromo-3H-pyrazoles .
  • Cu-Catalyzed Aerobic Oxidative Cyclization : β,γ-Unsaturated hydrazones undergo cyclization to produce various pyrazole derivatives .

Physical And Chemical Properties Analysis

  • Purity : Typically 95% pure .
  • Physical Form : Powder .

Scientific Research Applications

Synthesis of Structurally Diverse Pyrazole Derivatives

Pyrazole derivatives are a significant class of N-heterocyclic compounds with a wide range of synthetic, biological, and photophysical properties. The structural diversity of pyrazoles, including 4-bromo-5-fluoro-1-phenyl-1H-pyrazole, allows for the creation of complex structures with various applications in biological, physical-chemical, material science, and industrial fields .

Biological Activities

Some pyrazole derivatives exhibit different biological activities. The presence of bromo and fluoro substituents can enhance the biological activity of these compounds, making them potential candidates for pharmaceutical applications .

Photophysical Properties

Pyrazoles with specific substituents like bromo and fluoro groups can demonstrate exceptional photophysical properties. These properties are crucial for developing materials that respond to light, which can be used in imaging and sensing applications .

Industrial Chemical Synthesis

The versatility of pyrazole derivatives makes them valuable intermediates in the synthesis of industrially important chemicals. Their reactivity can be harnessed to produce a variety of chemical products used in different industrial processes .

Anti-Cancer Agents

Indole scaffolds, which share structural similarities with pyrazoles, have been explored for their anti-cancer properties. While the specific application of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole in anti-cancer research is not detailed, the broader family of pyrazoles has shown potential in this area, suggesting possible avenues for research .

Drug-Resistant Breast Cancer Treatment

The structural insights of indole compounds, which are structurally related to pyrazoles, have been studied for targeting drug-resistant breast cancer. This indicates that pyrazole derivatives, including 4-bromo-5-fluoro-1-phenyl-1H-pyrazole, may have potential applications in designing new chemotherapeutics for breast cancer .

Preparation of Bipyrazoles

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are important compounds with applications in coordination chemistry and as ligands in metal complexes .

Pharmaceutical Compounds

This pyrazole derivative can be utilized in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors. The bromo and fluoro groups on the pyrazole ring can be strategically functionalized to enhance the activity of these compounds .

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335) .
  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

properties

IUPAC Name

4-bromo-5-fluoro-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXGPTZDQTWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-fluoro-1-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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